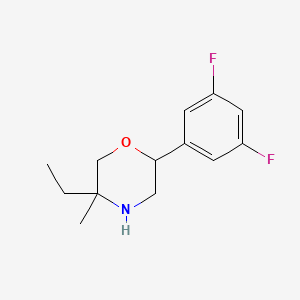
5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine is a chemical compound that belongs to the morpholine family Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.
Substitution Reactions: The introduction of the ethyl, methyl, and difluorophenyl groups can be achieved through various substitution reactions. For example, the ethyl and methyl groups can be introduced via alkylation reactions using ethyl and methyl halides, respectively.
Fluorination: The difluorophenyl group can be introduced through a fluorination reaction using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving morpholine derivatives.
Medicine: Potential use in drug discovery and development, particularly for targeting specific receptors or enzymes.
Industry: Applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine: can be compared with other morpholine derivatives, such as:
Uniqueness
The presence of both ethyl and methyl groups, along with the difluorophenyl substitution, makes this compound unique
Propriétés
Formule moléculaire |
C13H17F2NO |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-(3,5-difluorophenyl)-5-ethyl-5-methylmorpholine |
InChI |
InChI=1S/C13H17F2NO/c1-3-13(2)8-17-12(7-16-13)9-4-10(14)6-11(15)5-9/h4-6,12,16H,3,7-8H2,1-2H3 |
Clé InChI |
ZNKMSFYPEVLDAJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC(CN1)C2=CC(=CC(=C2)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


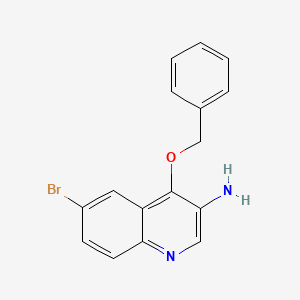

![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)

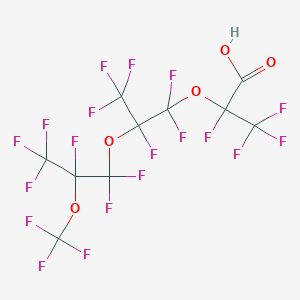
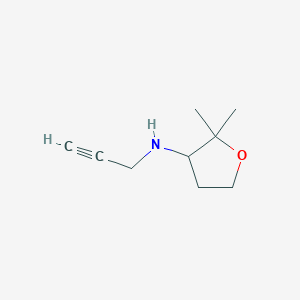


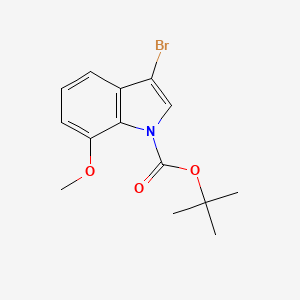

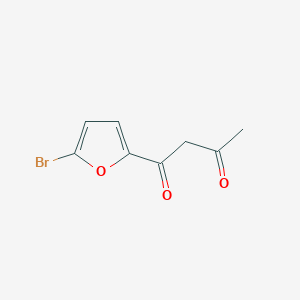
![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)

![2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B15241277.png)
